molecular formula C11H15N3O3S B8379879 2-[2-Methylamino(benzimidazol-1-yl)]ethyl Methanesulfonate

2-[2-Methylamino(benzimidazol-1-yl)]ethyl Methanesulfonate

Cat. No.: B8379879
M. Wt: 269.32 g/mol
InChI Key: SMKITJPQVJJJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Methylamino(benzimidazol-1-yl)]ethyl Methanesulfonate is a useful research compound. Its molecular formula is C11H15N3O3S and its molecular weight is 269.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N3O3S

Molecular Weight

269.32 g/mol

IUPAC Name

2-[2-(methylamino)benzimidazol-1-yl]ethyl methanesulfonate

InChI

InChI=1S/C11H15N3O3S/c1-12-11-13-9-5-3-4-6-10(9)14(11)7-8-17-18(2,15)16/h3-6H,7-8H2,1-2H3,(H,12,13)

InChI Key

SMKITJPQVJJJMD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=CC=CC=C2N1CCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.), stirred mixture of 1-(2-hydroxyethyl)-2-methylamino-1H-benzimidazole (8.05 g, 42.12 mmol), Et3N (4.26 g, 42.12 mmol), and CH2Cl2 (85 mL) was added a solution of MsCl (4.83 g, 42.12 mmol) in CH2Cl2 (10 mL). After 2 hours, H2O was added and the layers were separated. The aqueous phase was extracted with CH2Cl2. The combined extracts were washed with brine, dried, and concentrated to give 8.00 g (71%) of a white solid m.p. 48°-50° C.
Quantity
8.05 g
Type
reactant
Reaction Step One
Name
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
4.83 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

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